

# A Technical Showdown: The VELP Dumas Nitrogen Analyzer Versus the Traditional Kjeldahl Method

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Veltec*

Cat. No.: *B1166048*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accurate determination of nitrogen content is a critical analytical parameter. This in-depth technical guide provides a comprehensive comparison of the modern VELP Dumas nitrogen analyzer and the long-established Kjeldahl method, offering insights into their core principles, experimental protocols, and performance metrics to aid in the selection of the most appropriate technique for your laboratory's needs.

The quantification of nitrogen is fundamental in various scientific disciplines, from determining the protein content in food and feed to assessing the purity of pharmaceutical compounds. For over a century, the Kjeldahl method has been the benchmark for nitrogen analysis. However, the advent of automated combustion techniques, such as the Dumas method, embodied in instruments like the VELP Dumas nitrogen analyzer, presents a compelling alternative. This guide will dissect the nuances of each method, presenting the data and procedural details necessary for an informed decision.

## Core Principles: A Tale of Two Chemistries

The fundamental difference between the Dumas and Kjeldahl methods lies in their chemical approach to nitrogen liberation and measurement.

The Kjeldahl Method: A Wet Chemical Digestion Approach

Developed in 1883 by Johan Kjeldahl, this method involves three main stages: digestion, distillation, and titration.<sup>[1][2][3]</sup> In the initial digestion step, the sample is heated with concentrated sulfuric acid in the presence of a catalyst (such as copper sulfate) and potassium sulfate to elevate the boiling point.<sup>[1][2]</sup> This process converts the organic nitrogen within the sample into ammonium sulfate.<sup>[1]</sup> Following digestion, the solution is made alkaline with sodium hydroxide, which liberates ammonia gas.<sup>[2]</sup> The ammonia is then distilled and collected in an acidic solution (typically boric acid).<sup>[2]</sup> Finally, the amount of ammonia, and thus nitrogen, is determined by titration with a standard acid solution.<sup>[1][2]</sup>

### The VELP Dumas Method: A High-Temperature Combustion Technique

The Dumas method, first described by Jean-Baptiste Dumas in 1831, is a dry combustion method.<sup>[4][5]</sup> The VELP Dumas nitrogen analyzer automates this process. A precisely weighed sample is combusted at a high temperature (over 1000°C) in a furnace with pure oxygen.<sup>[5][6]</sup> This rapid combustion converts the nitrogen in the sample into various nitrogen oxides (NOx).<sup>[5]</sup> These gases are then passed through a reduction furnace containing hot copper, which reduces the nitrogen oxides to elemental nitrogen (N<sub>2</sub>).<sup>[5][6]</sup> The resulting gas mixture, carried by a helium or argon carrier gas, then passes through traps to remove water and carbon dioxide.<sup>[6]</sup> Finally, the nitrogen gas is quantified by a thermal conductivity detector (TCD).<sup>[6][7]</sup>

## Quantitative Performance: A Head-to-Head Comparison

The choice between the Dumas and Kjeldahl methods often hinges on key performance indicators. The following table summarizes the quantitative data compiled from various technical sources.

| Parameter                | VELP Dumas Nitrogen Analyzer            | Traditional Kjeldahl Method                                                                          |
|--------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------|
| Analysis Time per Sample | 3-5 minutes[6][8]                       | 1-2 hours or more[7][8]                                                                              |
| Sample Size              | Up to 1 gram[9][10]                     | Up to 10 grams or more[9]                                                                            |
| Limit of Detection (LOD) | As low as 0.001 mg N[6][11]             | $\geq 0.1$ mg N[7]                                                                                   |
| Precision (RSD)          | < 0.5% (EDTA)[6]                        | Below 2%[12][13]                                                                                     |
| Recovery                 | $\geq 99.5\%$ [7]                       | $\geq 99.5\%$ [7]                                                                                    |
| Chemicals Required       | None (gases: O <sub>2</sub> , He/Ar)[4] | Concentrated H <sub>2</sub> SO <sub>4</sub> , NaOH, catalysts, boric acid, titration standards[4][7] |
| Waste Generation         | Minimal gaseous waste[14]               | Significant hazardous liquid waste[4]                                                                |

## Experimental Protocols

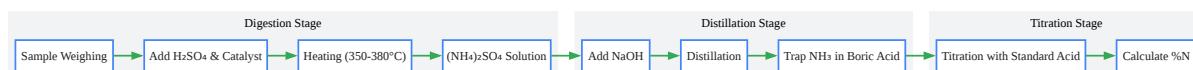
Below are detailed methodologies for performing nitrogen analysis using both the VELP Dumas and traditional Kjeldahl methods.

### VELP Dumas Nitrogen Analyzer Experimental Protocol

- Sample Preparation: Homogenize the solid or liquid sample to ensure it is representative.[15]
- Sample Weighing: Accurately weigh up to 1 gram of the homogenized sample into a tin foil capsule.[16] For liquid samples, an inert absorbent material may be added.[16] The sample weight is automatically transferred to the instrument's software.[17]
- Sample Loading: Close the tin foil capsule and load it into the autosampler of the VELP Dumas analyzer.[16] The autosampler can typically manage multiple samples for unattended operation.[6]
- Analysis Initiation: Start the analysis via the instrument's software. The process is fully automated.[14]

- Combustion: The sample is automatically introduced into the combustion furnace and heated to over 1000°C in the presence of pure oxygen.[5][6]
- Reduction and Gas Purification: The combustion gases are carried by helium or argon through a reduction furnace containing hot copper to convert NOx to N<sub>2</sub>. The gas stream then passes through physical and chemical traps to remove water and carbon dioxide.[6][17]
- Detection: The purified N<sub>2</sub> gas is measured by a thermal conductivity detector (TCD).[7]
- Data Calculation: The software automatically calculates the nitrogen content and, if applicable, the protein content based on a pre-defined conversion factor.[17]

## Traditional Kjeldahl Method Experimental Protocol


- Sample Preparation: Homogenize the sample to ensure uniformity.
- Sample Weighing: Accurately weigh an appropriate amount of the sample (typically 0.05 to 1 gram, depending on the expected nitrogen content) into a Kjeldahl digestion tube.[1]
- Digestion:
  - Add approximately 1.5 g of a catalyst mixture (e.g., potassium sulfate and copper sulfate) and 3 ml of concentrated sulfuric acid to the digestion tube.[18]
  - Place the tube in a digestion block and heat the mixture to the boiling point of the acid (around 350-380°C).[19][20]
  - Continue heating until the solution becomes clear and colorless or light green, indicating complete digestion (typically 90 minutes to 2 hours).[3][18]
  - Allow the digest to cool to room temperature.
- Distillation:
  - Carefully dilute the cooled digest with distilled water.[1]
  - Transfer the diluted solution to the distillation unit.

- Add an excess of concentrated sodium hydroxide solution (e.g., 12 ml) to the distillation flask to neutralize the acid and liberate ammonia gas.[2][18]
- Immediately begin distillation. The ammonia-containing steam is passed through a condenser.
- Collect the distillate in a receiving flask containing a known volume of an acidic solution, typically 4% boric acid with a mixed indicator.[19] The tip of the condenser should be submerged in this solution.[21]

- Titration:
  - Titrate the trapped ammonia in the receiving flask with a standardized strong acid solution (e.g., 0.1 N HCl or H<sub>2</sub>SO<sub>4</sub>) until the indicator changes color, signaling the endpoint.[2]
- Calculation: Calculate the percentage of nitrogen in the sample based on the volume of titrant used. The protein content can then be estimated by multiplying the nitrogen percentage by a specific conversion factor (typically 6.25 for food samples).[1]

## Visualizing the Workflows

To better understand the procedural flow of each method, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 2. Kjeldahl Method Explained: Principle, Steps & Uses [vedantu.com]
- 3. What is the Kjeldahl Method and Its Stages - Pobel [pobel.com]
- 4. Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar [elementar.com]
- 5. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 6. NDA 702 Dumas Nitrogen Analyzer [velp.com]
- 7. velp.com [velp.com]
- 8. mkube.com.au [mkube.com.au]
- 9. Kjeldahl vs. Dumas in nitrogen analysis [gerhardt.de]
- 10. velp.com [velp.com]
- 11. dumas analyzer [velp.com]
- 12. researchgate.net [researchgate.net]
- 13. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 14. instrulab.com.br [instrulab.com.br]
- 15. velp.com [velp.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. conductscience.com [conductscience.com]
- 19. itwreagents.com [itwreagents.com]
- 20. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 21. expotechusa.com [expotechusa.com]

- To cite this document: BenchChem. [A Technical Showdown: The VELP Dumas Nitrogen Analyzer Versus the Traditional Kjeldahl Method]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166048#velp-dumas-nitrogen-analyzer-vs-traditional-kjeldahl-method>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)